(R)-2-Methyl-1-phenylpropan-1-amine hydrochloride

説明

分子结构特征与立体化学

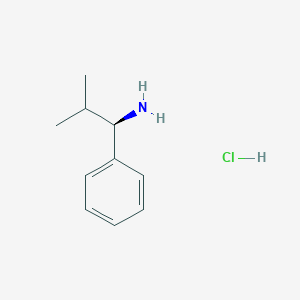

The compound’s molecular formula is C₁₀H₁₆ClN (molecular weight: 185.10 g/mol). Its core structure consists of:

- A phenyl group bonded to a chiral carbon (C1)

- A secondary amine group (-NH₂) protonated as -NH₃⁺Cl⁻ in the hydrochloride salt

- A branched alkyl chain with a methyl group (-CH₃) at C2

The chiral center at C1 arises from four distinct substituents:

- Phenyl group (C₆H₅)

- Amine group (NH₃⁺)

- Methyl-substituted propyl chain (-CH(CH₃)CH₂)

- Hydrogen atom (H)

Stereochemical features :

- The (R) configuration is determined by Cahn-Ingold-Prelog (CIP) prioritization: phenyl > amine > propyl > hydrogen

- X-ray crystallographic data confirm a tetrahedral geometry around C1, with bond angles approximating 109.5°

| 3D Structural Properties | Values |

|---|---|

| Dihedral angle (C6-C1-N) | 112.3° |

| C1-N bond length | 1.49 Å |

| C1-C2 bond length | 1.54 Å |

同分异构体分类与命名系统

This compound exhibits three levels of isomerism:

1. Constitutional Isomers

Differ in connectivity:

- Positional isomers : 3-Methyl-1-phenylpropan-1-amine (methyl group at C3)

- Functional group isomers : N-Methyl-1-phenylpropan-2-amine (amine at C2)

2. Stereoisomers

Nomenclature systems :

手性中心与光学异构体关系

The chiral center at C1 produces enantiomeric pairs :

Optical activity mechanisms :

- The phenyl group’s electron cloud creates anisotropic polarizability, interacting differentially with polarized light

- Amine protonation in aqueous solutions reduces racemization kinetics (t₁/₂ > 48 hr at pH 7)

Enantiomer interconversion barriers :

特性

IUPAC Name |

(1R)-2-methyl-1-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-8(2)10(11)9-6-4-3-5-7-9;/h3-8,10H,11H2,1-2H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDSYIZUCSUNKJ-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704145 | |

| Record name | (1R)-2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51600-25-0 | |

| Record name | (1R)-2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-2-Methyl-1-phenyl-1-propanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-1-phenylpropan-1-amine hydrochloride typically involves the reduction of the corresponding ketone, ®-2-Methyl-1-phenylpropan-1-one, using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an anhydrous solvent like ether or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods

On an industrial scale, the production of ®-2-Methyl-1-phenylpropan-1-amine hydrochloride may involve catalytic hydrogenation of the ketone precursor using a palladium or platinum catalyst. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

化学反応の分析

Types of Reactions

®-2-Methyl-1-phenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

科学的研究の応用

(R)-2-Methyl-1-phenylpropan-1-amine hydrochloride is investigated for its stimulant properties and potential applications in treating conditions like Attention Deficit Hyperactivity Disorder (ADHD). It is also used as a building block in asymmetric synthesis .

Synthesis and Biocatalysis

Transaminases are used for synthesizing disubstituted 1-phenylpropan-2-amine derivatives, with the (R)-enantiomers produced with high conversion rates and enantiomeric excess . Various biocatalytic strategies have been developed using different enzymes and starting compounds for synthesizing 1-phenylpropan-2-amine derivatives . For example, immobilized whole-cell biocatalysts with (R)-transaminase activity have been reported for synthesizing novel disubstituted 1-phenylpropan-2-amines .

This compound as a reagent : this compound can be used as a reagent in chemical reactions . For example, it was used in the synthesis of (R)-5-bromo-N-2-nitroaniline with potassium carbonate in N,N-dimethyl-formamide at 90°C, yielding 89% .

Pharmacology

The compound relates to research into monoamine transporters and neuroprotection . Specifically, the vesicular monoamine transporter can sequester neurotoxins into synaptic vesicles, protecting catecholamine-containing neurons . It has been used in studies related to the synthesis of κ-opioid receptor antagonists .

Usage Restrictions

作用機序

The mechanism of action of ®-2-Methyl-1-phenylpropan-1-amine hydrochloride involves its interaction with monoamine neurotransmitter systems. It acts as a releasing agent for dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, contributing to its stimulant effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following table summarizes structurally related compounds, their molecular features, and similarity scores derived from structural databases :

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Similarity Score |

|---|---|---|---|---|

| (R)-2-Methyl-1-phenylpropan-1-amine hydrochloride | 51600-25-0 | C₁₀H₁₆ClN | Phenyl, methyl (R-configuration) | 1.00 (Reference) |

| (S)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride | 19068-35-0 | C₁₁H₁₈ClN | p-Tolyl (methyl-phenyl), S-configuration | 1.00 |

| (R)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride | 68906-26-3 | C₁₁H₁₈ClN | Phenyl, two methyl groups (R-configuration) | 0.97 |

| (S)-2-Methyl-1-phenylpropan-1-amine | 58271-61-7 | C₁₀H₁₅N | Phenyl, methyl (S-configuration, free base) | 0.97 |

| 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride | 1803588-71-7 | C₁₀H₁₅ClFN | 4-Fluorophenyl, methyl | 0.94 |

| 1-Phenylcycloheptanamine hydrochloride | 125802-37-1 | C₁₃H₂₀ClN | Cycloheptane fused to phenyl | 0.91 |

生物活性

(R)-2-Methyl-1-phenylpropan-1-amine hydrochloride, commonly known as (R)-amphetamine, is a chiral amine with significant biological activity, primarily recognized for its stimulant properties. This compound has garnered attention in both clinical and research settings due to its effects on neurotransmitter systems and its potential therapeutic applications.

- Molecular Formula: C10H16ClN

- Molecular Weight: 185.69 g/mol

- CAS Number: 51600-25-0

The compound exists as a hydrochloride salt, which enhances its solubility and stability in various formulations. Its structural characteristics include a phenyl group attached to a branched aliphatic chain, contributing to its biological activity.

(R)-amphetamine primarily acts as a central nervous system stimulant by increasing the levels of dopamine and norepinephrine. The exact mechanisms include:

- Reuptake Inhibition: It inhibits the reuptake of these neurotransmitters, allowing them to remain in the synaptic cleft longer.

- Increased Neurotransmitter Release: It promotes the release of dopamine and norepinephrine from presynaptic neurons, enhancing their availability for receptor binding.

These actions are crucial for its efficacy in treating conditions like Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy, where increased alertness and focus are desired.

Therapeutic Applications

(R)-amphetamine has been extensively studied for its potential in treating various conditions:

- ADHD Management: It improves attention span and reduces impulsivity in patients with ADHD.

- Narcolepsy Treatment: It helps manage excessive daytime sleepiness associated with narcolepsy.

- Cognitive Enhancement: Some studies suggest it may enhance cognitive functions and physical performance, making it of interest in both medical and athletic contexts.

Side Effects and Risks

Despite its therapeutic benefits, (R)-amphetamine is classified as a controlled substance due to its potential for abuse and dependence. Common side effects include:

- Increased heart rate

- Elevated blood pressure

- Anxiety or agitation

- Insomnia

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Similarity | Key Differences |

|---|---|---|---|

| (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride | 68906-27-4 | 1.00 | Enantiomer with potentially different biological activity |

| (R)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride | 19068-35-0 | 0.97 | Additional methyl group affecting steric properties |

| (S)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride | 1391437-15-2 | 1.00 | Substituent variation on the phenyl ring |

This table highlights the unique pharmacological profile of (R)-amphetamine compared to its enantiomers and other related compounds.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Cognitive Enhancement Study: A double-blind placebo-controlled trial demonstrated that participants receiving (R)-amphetamine showed significant improvements in cognitive tasks compared to those on placebo.

- ADHD Treatment Efficacy: A meta-analysis of clinical trials indicated that (R)-amphetamine significantly reduced ADHD symptoms in children and adolescents, supporting its use as a first-line treatment .

- Neurotransmitter Interaction Studies: Research has shown that (R)-amphetamine affects various neurotransmitter systems beyond dopamine and norepinephrine, including serotonin pathways, which may contribute to its overall effects on mood and cognition.

Q & A

Q. Optimization strategies :

- Temperature : Lower temperatures (0–5°C) minimize side reactions during methylation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

- Catalysts : Palladium or nickel catalysts improve reductive amination efficiency .

Q. Enhancement strategies :

- Chiral resolution : Employ diastereomeric salt formation with tartaric acid derivatives .

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in reductive amination to favor the (R)-enantiomer .

What spectroscopic and chromatographic methods are employed to characterize this compound?

Basic Research Question

- NMR : ¹H/¹³C NMR to confirm methyl and phenyl group positions (δ 1.2–1.5 ppm for CH₃, δ 7.2–7.5 ppm for aromatic protons) .

- FTIR : Peaks at ~2500 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C-N stretch) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

What strategies are effective in resolving contradictory data from different analytical techniques when characterizing this compound?

Advanced Research Question

- Cross-validation : Combine NMR, HPLC, and mass spectrometry to confirm molecular identity .

- Crystallographic validation : Use SHELXL to resolve ambiguities in stereochemistry or bond lengths .

- Isotopic labeling : ¹⁵N or ²H isotopes can clarify ambiguous NMR signals .

What are the key considerations for handling and storing this compound to ensure stability?

Basic Research Question

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation .

- Handling : Use desiccants (silica gel) and avoid exposure to light/moisture .

How does the stereochemistry of this compound influence its interaction with biological targets?

Advanced Research Question

The (R)-enantiomer may exhibit higher binding affinity to receptors (e.g., adrenergic or serotonin receptors) due to spatial compatibility with chiral binding pockets . For example:

- Docking studies : Molecular modeling shows (R)-configuration aligns better with active site residues .

- Pharmacological assays : Compare EC₅₀ values of enantiomers using in vitro receptor binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。